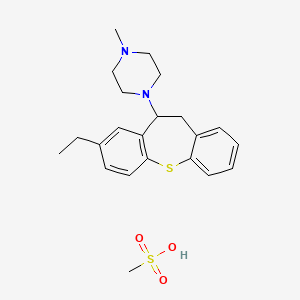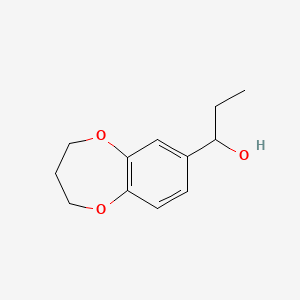
1,4-Dimethylcinnolinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethylcinnolinium iodide is a chemical compound that belongs to the class of cinnolinium salts. These compounds are known for their unique structural properties and potential applications in various fields of science and industry. The compound is characterized by the presence of a cinnoline ring system with methyl groups at the 1 and 4 positions, and an iodide ion as the counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dimethylcinnolinium iodide can be synthesized through several synthetic routes. One common method involves the reaction of 1,4-dimethylcinnoline with iodine in the presence of a suitable solvent. The reaction typically requires controlled conditions, such as a specific temperature and reaction time, to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethylcinnolinium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines). The reaction conditions, such as temperature, solvent, and reaction time, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted cinnolinium salts.
Applications De Recherche Scientifique
1,4-Dimethylcinnolinium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other cinnolinium derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the development of materials with specific properties, such as conductivity and stability.
Mécanisme D'action
The mechanism of action of 1,4-dimethylcinnolinium iodide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through various mechanisms, such as:
Binding to specific receptors: Interacting with cellular receptors to modulate biological responses.
Inhibition of enzymes: Inhibiting the activity of enzymes involved in critical biochemical pathways.
Induction of oxidative stress: Generating reactive oxygen species that can lead to cellular damage and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,4-dimethylcinnolinium iodide include other cinnolinium salts with different substituents, such as:
- 1,4-Dimethylcinnolinium chloride
- 1,4-Dimethylcinnolinium bromide
- 1,4-Dimethylcinnolinium sulfate
Highlighting Uniqueness
This compound is unique due to its specific structural features and the presence of the iodide ion, which can influence its reactivity and applications. The compound’s distinct properties make it suitable for various scientific and industrial applications, setting it apart from other cinnolinium salts.
Propriétés
Numéro CAS |
32621-25-3 |
|---|---|
Formule moléculaire |
C10H11IN2 |
Poids moléculaire |
286.11 g/mol |
Nom IUPAC |
1,4-dimethylcinnolin-1-ium;iodide |
InChI |
InChI=1S/C10H11N2.HI/c1-8-7-11-12(2)10-6-4-3-5-9(8)10;/h3-7H,1-2H3;1H/q+1;/p-1 |
Clé InChI |
GZPMOXHVRZHHAB-UHFFFAOYSA-M |
SMILES canonique |
CC1=CN=[N+](C2=CC=CC=C12)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tricyclo[4.2.2.02,5]deca-7,9-diene](/img/structure/B14682012.png)
![Phosphorane, [(4-methylphenyl)methylene]triphenyl-](/img/structure/B14682026.png)


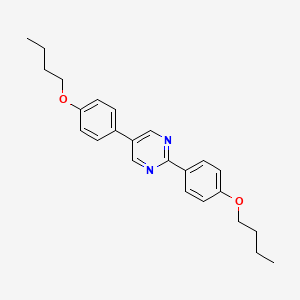

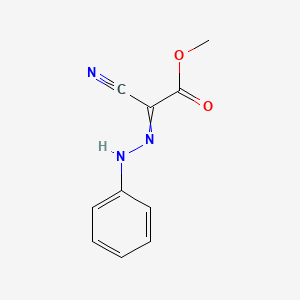
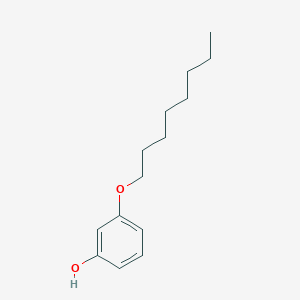
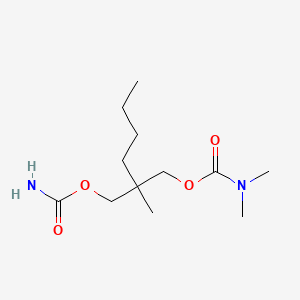
![4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14682086.png)
